N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3

Catalog No.
S13936933
CAS No.
M.F
C22H31NO14
M. Wt
536.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pen...

Product Name

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3

IUPAC Name

methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2S)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate

Molecular Formula

C22H31NO14

Molecular Weight

536.5 g/mol

InChI

InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17-,18+,19+,20+,22?/m0/s1/i1D3

InChI Key

MFDZYSKLMAXHOV-YQNZCADASA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 is a chemically modified derivative of N-acetylneuraminic acid, which is a naturally occurring sialic acid. This compound is characterized by its five acetyl groups (hence the name pentaacetate) and the incorporation of deuterium isotopes (d3), making it useful in various scientific applications, particularly in proteomics and metabolic studies. The molecular formula of this compound is C22H28D3NO14, with a molecular weight of approximately 536.50 g/mol .

This compound is typically encountered as a white foam and is soluble in organic solvents such as chloroform and methanol . It serves as a versatile biochemical tool for studying glycoproteins and glycolipids due to its structural similarity to naturally occurring sialic acids.

Typical of acetylated sialic acids. These reactions include:

  • Hydrolysis: Under acidic or basic conditions, the acetyl groups can be removed, regenerating the parent N-acetylneuraminic acid.
  • Esterification: The hydroxyl groups can react with alcohols to form esters.
  • Glycosylation: This compound can act as a donor in glycosylation reactions, contributing to the formation of glycosidic bonds in oligosaccharides.

These reactions are crucial for synthesizing complex carbohydrates and studying their biological functions.

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 exhibits significant biological activity due to its structural resemblance to natural sialic acids. It plays roles in:

  • Cell Recognition: Sialic acids are important for cell-cell interactions and recognition processes.
  • Immune Response: They can modulate immune responses by influencing the binding of pathogens to host cells.
  • Neurological Functions: Sialic acids are involved in neuronal development and signaling.

The deuterated form allows for enhanced tracking in metabolic studies using mass spectrometry techniques.

The synthesis of N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 typically involves several steps:

  • Starting Material: The synthesis begins with N-acetylneuraminic acid or its derivatives.
  • Acetylation: The hydroxyl groups are selectively acetylated using acetic anhydride or acetyl chloride in the presence of a base to achieve the pentaacetate form.
  • Deuteration: Deuterated reagents are utilized during the synthesis to introduce deuterium into specific positions of the molecule.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological applications.

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 has several applications in scientific research:

  • Proteomics: It is used as a standard or tracer in mass spectrometry-based proteomics studies.
  • Metabolic Studies: The compound aids in understanding metabolic pathways involving sialic acids.
  • Vaccine Development: Its structural properties make it relevant for vaccine formulations targeting sialic acid-binding pathogens.

Interaction studies involving N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 focus on its binding properties with proteins and other biomolecules. These studies help elucidate:

  • Binding Affinities: Understanding how this compound interacts with lectins and other carbohydrate-binding proteins.
  • Inhibition Studies: Evaluating its potential to inhibit pathogen adhesion through competitive binding mechanisms.

Such studies are essential for developing therapeutic strategies against infections that exploit sialic acid interactions.

Several compounds share structural similarities with N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-Acetylneuraminic AcidC11H19NO9Natural form without modifications
N-Glycoloylneuraminic AcidC11H19NO10Contains a glycoloyl group instead of an acetyl group
2-Deoxy-N-acetylneuraminic AcidC11H19NO8Lacks one oxygen atom compared to N-acetylneuraminic acid
N-Acetyl-D-neuraminic AcidC11H19NO9D-enantiomer variant affecting biological activity

The uniqueness of N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 lies in its multiple acetylations and deuteration which enhance its stability and utility in analytical chemistry while maintaining functional properties similar to natural sialic acids. This makes it particularly valuable for research applications that require precise tracking and analysis of carbohydrate interactions.

Strategic Incorporation of Stable Isotopes in Sialic Acid Backbone Engineering

The introduction of deuterium into the sialic acid backbone requires precise control over epimerization and aldol addition steps. Enzymatic methods using deuterium oxide (D₂O) as a solvent have emerged as a dominant strategy. For example, epimerization of N-acetylmannosamine (ManNAc) in D₂O facilitates deuterium incorporation at the C-3 position via keto-enol tautomerization, achieving >95% isotopic enrichment. Subsequent aldol condensation with pyruvate-d3 under Neu5Ac aldolase catalysis yields N-acetylneuraminic acid-d3 (Neu5Ac-d3) with deuterium at C-3, C-4, and C-5 positions.

Critical parameters for isotopic fidelity include:

  • pH optimization: Maintaining pH 7.5–8.0 during epimerization minimizes non-enzymatic H/D exchange.
  • Enzyme selectivity: Neu5Ac aldolase from E. coli K12 shows 4.3-fold higher activity for deuterated substrates compared to mammalian isoforms.
  • Solvent purity: D₂O with ≤10 ppm H₂O content prevents proton back-exchange during lyophilization.

Recent work has demonstrated that deuterium-labeled ManNAc precursors synthesized via Anabaena sp. CH1 N-acetylglucosamine 2-epimerase enable 98% deuterium retention at C-3 during downstream reactions. This approach reduces reliance on costly D₂O baths while achieving comparable isotopic purity.

Regioselective Acetylation-Deuteration Cascade Reactions

Regioselective installation of acetyl groups while preserving deuterium labels presents unique challenges due to acetate’s nucleophilic susceptibility. A three-step cascade protocol has been optimized:

  • Selective C-4/C-7 acetylation:

    • Neu5Ac-d3 methyl ester reacts with acetic anhydride (1.2 eq) in pyridine at −20°C for 2 h, acetylating hydroxyls at C-4 and C-7 (87% yield).
    • Deuterium at C-3 remains intact due to steric shielding by the adjacent acetamido group.
  • C-8/C-9 deuteroacetylation:

    • Treatment with deuterated acetic anhydride (Ac₂O-d6) in CDCl₃ at 25°C for 12 h replaces protons at C-8 and C-9 with deuterium.
    • Kinetic isotopic effects (KIE = 2.1) favor deuteration over protonation at these positions.
  • Final C-2 acetylation:

    • Using tert-butylamine hydrochloride as a scavenger, C-2 hydroxyl undergoes acetylation without disrupting existing deuterium labels (94% yield).

This protocol achieves ≥99% regioselectivity for the pentaacetate-d3 product, as confirmed by ¹H-¹³C HSQC NMR. Notably, competing elimination reactions—a persistent issue in sialic acid chemistry—are suppressed by maintaining reaction temperatures below 30°C during acetylation steps.

Continuous Flow Systems for Peracetylated Neu5Ac Derivative Production

Traditional batch synthesis of N-acetylneuraminic acid methyl ester 2,4,7,8,9-pentaacetate-d3 faces scalability limitations due to intermediate purification requirements. Microfluidic continuous flow systems address this through:

  • Integrated enzymatic deuteration:
    A two-reactor design couples ManNAc epimerization (45°C, 2.5 mL/min) with Neu5Ac aldolase-mediated condensation (37°C, 1.8 mL/min), achieving 89% conversion efficiency.

  • Flow acetylation modules:
    Three sequential packed-bed reactors containing immobilized acetyltransferases enable:

    ReactorSubstrateCatalystResidence TimeYield
    1Neu5Ac-d3Lipase B (CAL-B)12 min92%
    2C-4/C-7 acetylPd/C (5% wt)8 min95%
    3C-8/C-9 acetylZeolite H-BEA-1506 min97%

This system reduces total synthesis time from 72 h (batch) to 4.2 h while maintaining 98.5% isotopic purity. Recent innovations incorporate real-time FTIR monitoring to adjust acetyl chloride feed rates based on hydroxyl group consumption, minimizing over-acetylation side products.

XLogP3

0.2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

1

Exact Mass

536.19328490 g/mol

Monoisotopic Mass

536.19328490 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-10-2024

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